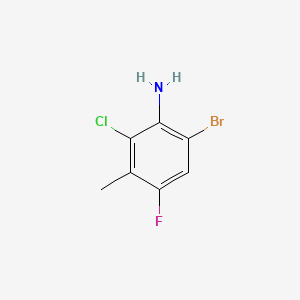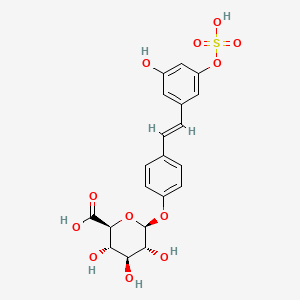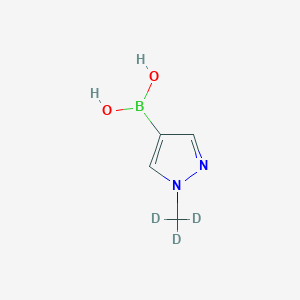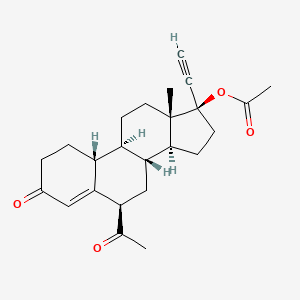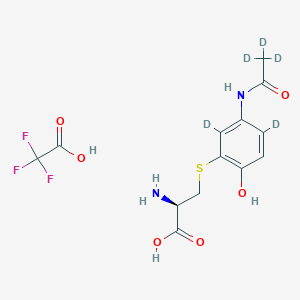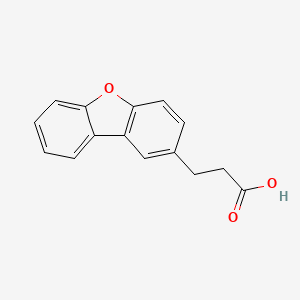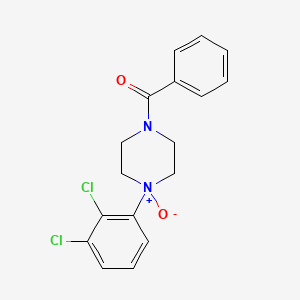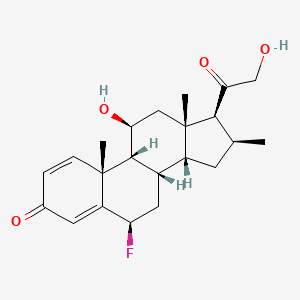![molecular formula C9H17NO7 B13847665 (2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13847665.png)
(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid is a complex organic compound with significant importance in various scientific fields. This compound features a unique structure that includes a tetrahydroxyoxan ring and a propanoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups, followed by the formation of the oxan ring through cyclization reactions. The final steps often include deprotection and functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to form ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate hydroxyl groups.
Scientific Research Applications
(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug precursor.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Properties
Molecular Formula |
C9H17NO7 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C9H17NO7/c1-4(8(14)15)10-3-9(16)7(13)6(12)5(11)2-17-9/h4-7,10-13,16H,2-3H2,1H3,(H,14,15)/t4-,5-,6?,7?,9+/m0/s1 |
InChI Key |
UEKCFAIUNCFLEA-PSXRSQKDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC[C@@]1(C(C([C@H](CO1)O)O)O)O |
Canonical SMILES |
CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


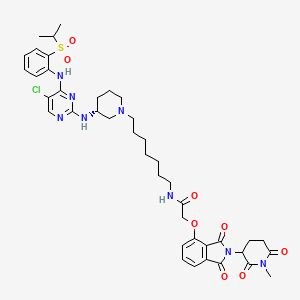

![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)
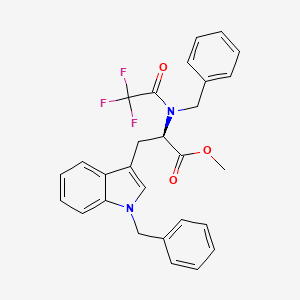
![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)
![(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine](/img/structure/B13847619.png)
